3-(Piperidin-1-ylsulfonyl)pyridine

描述

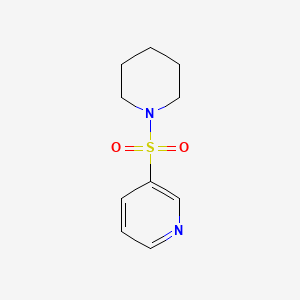

3-(Piperidin-1-ylsulfonyl)pyridine is a chemical compound with the molecular formula C10H14N2O2S and a molecular weight of 226.3 g/mol It is characterized by a pyridine ring substituted with a piperidin-1-ylsulfonyl group

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperidin-1-ylsulfonyl)pyridine typically involves the reaction of pyridine-3-sulfonyl chloride with piperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Pyridine-3-sulfonyl chloride+Piperidine→this compound+HCl

The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

化学反应分析

Types of Reactions: 3-(Piperidin-1-ylsulfonyl)pyridine can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Piperidine derivatives.

Substitution: Various substituted pyridine derivatives.

科学研究应用

Medicinal Chemistry

Pharmaceutical Development

3-(Piperidin-1-ylsulfonyl)pyridine is primarily utilized as a building block in the synthesis of pharmaceutical compounds, especially those aimed at treating neurological disorders. Its structural features allow it to interact with specific molecular targets, such as enzymes and receptors, which can lead to modulation of biological activity.

Antibacterial Properties

Recent studies have highlighted its antibacterial properties. For instance, a derivative of this compound demonstrated protective effects against Pseudomonas aeruginosa infections in Drosophila melanogaster, enhancing survival rates without inhibiting bacterial growth directly. Instead, it affected toxin production, indicating its potential as a therapeutic agent against antibiotic-resistant strains .

Cancer Therapy

Research indicates that this compound derivatives may exhibit anticancer activity. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines more effectively than standard treatments like bleomycin . The compound's ability to form hydrogen bonds with amino acid residues enhances its binding affinity to target proteins, making it a valuable candidate for drug development.

Materials Science

Advanced Materials Development

This compound is also explored in materials science for the development of advanced materials, including polymers and coatings. Its unique chemical structure allows for the modification of material properties, which can be tailored for specific applications in electronics and nanotechnology.

Case Studies

Drosophila Model Study

In a notable study using Drosophila melanogaster, researchers investigated the effects of pyridine sulfonamides on bacterial infections. The compound demonstrated significant protective effects against acute infections caused by Pseudomonas aeruginosa, enhancing survival rates among treated flies . This study underscores the potential of this compound as an antipathogenic agent.

In Vitro Studies on Virulence Factors

Laboratory tests revealed that this compound effectively inhibited the production of virulence factors without directly affecting bacterial growth. This suggests a novel mechanism of action that could be leveraged in developing new antibacterial therapies .

作用机制

The mechanism of action of 3-(Piperidin-1-ylsulfonyl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The piperidine ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

相似化合物的比较

- 3-(Morpholin-4-ylsulfonyl)pyridine

- 3-(Pyrrolidin-1-ylsulfonyl)pyridine

- 3-(Piperazin-1-ylsulfonyl)pyridine

Comparison: 3-(Piperidin-1-ylsulfonyl)pyridine is unique due to its specific structural features, such as the piperidine ring, which imparts distinct physicochemical properties and biological activities. Compared to its analogs, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound in drug discovery and materials science .

生物活性

3-(Piperidin-1-ylsulfonyl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial properties, mechanisms of action, and potential therapeutic applications, supported by data tables and recent research findings.

Chemical Structure and Properties

The compound this compound features a pyridine ring substituted with a piperidine sulfonamide moiety. Its molecular formula is , and it has a molecular weight of approximately 200.27 g/mol. The sulfonamide group is known for its role in various biological activities, particularly in antimicrobial agents.

Antibacterial Properties

This compound exhibits notable antibacterial activity against several pathogens, including:

- Pseudomonas aeruginosa

- Staphylococcus aureus

- Escherichia coli

Research indicates that this compound does not merely inhibit bacterial growth but also affects virulence factor production. For instance, studies have shown that it can reduce the secretion of toxins such as pyocyanin and hydrogen cyanide in Pseudomonas aeruginosa, thereby mitigating the pathogenicity without directly killing the bacteria .

The mechanism by which this compound exerts its antibacterial effects appears to involve:

- Iron Chelation : The compound has demonstrated iron-chelating properties, which are crucial for bacterial virulence. By sequestering iron, it limits the availability of this essential nutrient for bacteria, thereby inhibiting their growth and virulence .

- Gene Expression Modulation : Interaction studies suggest that the compound can influence gene expression related to iron metabolism and virulence factors, upregulating genes involved in iron acquisition while downregulating those responsible for toxin production .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, here is a comparison with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Hydrazinyl-3-(piperidin-1-ylsulfonyl)pyridine | Contains a hydrazine group | Antibacterial against Pseudomonas aeruginosa |

| Pyridine-3-N-sulfonylpiperidine | Lacks hydrazine; focuses on sulfonamide | Protective effects against bacterial infections |

| N-(3,5-dimethylphenyl)-2-hydrazinylpyridine-3-sulfonamide | Dimethyl substitution enhances solubility | Demonstrated anti-tubercular activity |

This table highlights the versatility of pyridine-based structures in medicinal chemistry and their potential therapeutic applications.

Case Studies

Recent studies have further elucidated the biological activity of this compound:

- Drosophila Model : A study using Drosophila melanogaster demonstrated that derivatives of pyridine sulfonamides could protect against acute infections caused by Pseudomonas aeruginosa. The results indicated enhanced survival rates in infected flies treated with these compounds .

- In Vitro Studies : Laboratory tests showed that this compound effectively inhibited virulence factor production without affecting bacterial growth directly, suggesting its potential as a novel therapeutic agent against resistant strains .

常见问题

Q. What are the optimized synthetic routes for 3-(Piperidin-1-ylsulfonyl)pyridine to achieve high purity?

Basic Research Question

The synthesis of this compound requires careful optimization due to challenges in sulfonation and purification. Key steps include:

- Sulfonation of pyridine derivatives : Use controlled reaction conditions (e.g., sulfonyl chloride in anhydrous solvents) to minimize side reactions.

- Purification : Column chromatography with gradients (e.g., ethyl acetate/hexane) or recrystallization to achieve ≥95% purity, as reported for similar pyridine sulfonates .

- Yield optimization : Adjust stoichiometry of piperidine and pyridine precursors, and monitor reaction progress via TLC or HPLC.

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?

Basic Research Question

- Spectroscopy :

- NMR : Analyze - and -NMR to confirm sulfonyl group integration (δ ~3.0–3.5 ppm for piperidine protons, δ ~150–160 ppm for sulfonyl carbons).

- Mass spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 227.27) .

- Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict electronic properties, bond angles, and reactivity sites .

Q. What are the common challenges in interpreting NMR and mass spectrometry data for sulfonyl-containing pyridine derivatives?

Advanced Research Question

- NMR signal splitting : Sulfonyl groups can deshield adjacent protons, causing complex splitting patterns. Use - HSQC or DEPT-135 to resolve ambiguities.

- Mass fragmentation : Sulfonyl moieties may fragment unpredictably. Compare experimental MS data with simulated spectra from tools like CFM-ID .

- Isotopic interference : For iodinated or chlorinated analogs, account for isotopic peaks (e.g., /) in HRMS analysis .

Q. How does the sulfonyl group influence the compound's reactivity in substitution or coupling reactions?

Advanced Research Question

- Electrophilic substitution : The sulfonyl group acts as a meta-directing electron-withdrawing group, reducing pyridine’s nucleophilicity. Optimize conditions (e.g., Pd-catalyzed coupling) for cross-coupling reactions .

- Nucleophilic displacement : Piperidine’s amine can participate in SN2 reactions. Use polar aprotic solvents (e.g., DMF) and elevated temperatures (~80–100°C) for efficient substitution .

- Stability : Monitor for sulfonyl group hydrolysis under acidic/basic conditions; stabilize with buffered reaction media .

Q. What safety protocols are essential when handling this compound given its potential hazards?

Basic Research Question

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- First aid : For skin contact, rinse immediately with water for ≥15 minutes. For eye exposure, use emergency eyewash stations .

- Waste disposal : Classify as hazardous waste (if contaminated) and follow EPA guidelines for sulfonamide disposal .

Q. How can contradictory data in biological activity studies be resolved through experimental design?

Advanced Research Question

- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to rule out cell-specific effects.

- Metabolic stability : Test compound stability in liver microsomes to assess if metabolites contribute to conflicting activity reports .

- Control standardization : Use reference inhibitors (e.g., enzyme-specific blockers) to normalize assay conditions and reduce variability .

Q. What computational tools are recommended for predicting the compound’s pharmacokinetic properties?

Advanced Research Question

- ADME prediction : Use SwissADME or ADMETLab to estimate absorption, distribution, and CYP450 interactions .

- Docking studies : Employ AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., enzymes, receptors) and guide SAR studies .

- Solubility/logP : Predict via MarvinSketch or ACD/Percepta to optimize formulation for in vivo studies .

Q. How can researchers address discrepancies in reported biological activity across studies?

Advanced Research Question

- Batch analysis : Compare purity and stability of different batches via HPLC to identify degradation products affecting activity .

- Assay conditions : Standardize parameters (e.g., pH, temperature, solvent) to minimize variability. For example, DMSO concentrations >1% can alter cell viability .

- Orthogonal assays : Validate results using both enzymatic (e.g., fluorescence-based) and cell-based (e.g., luciferase reporter) assays .

属性

IUPAC Name |

3-piperidin-1-ylsulfonylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c13-15(14,10-5-4-6-11-9-10)12-7-2-1-3-8-12/h4-6,9H,1-3,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVNUZIJEPPTRCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10394402 | |

| Record name | 3-(PIPERIDIN-1-YLSULFONYL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26103-49-1 | |

| Record name | 3-(PIPERIDIN-1-YLSULFONYL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Piperidin-1-ylsulphonyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。